REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:11])[CH2:9][CH3:10])=[CH:4][CH:3]=1.[Cl-].[Al+3].[Cl-].[Cl-].[Br:16]Br>C(Cl)(Cl)Cl>[Br:16][CH:9]([CH3:10])[C:8]([C:5]1[CH:6]=[CH:7][C:2]([CH3:1])=[CH:3][CH:4]=1)=[O:11] |f:1.2.3.4|
|
Name
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|
Quantity
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14.8 g
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Type
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reactant
|
Smiles
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CC1=CC=C(C=C1)C(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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BrBr
|
Name
|
|
Quantity
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20 mL
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
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whilst cooling with an ice bath
|
Type
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WAIT
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Details
|
The mixture is left
|
Type
|
CUSTOM
|
Details
|
to react overnight at ambient temperature
|
Duration
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8 (± 8) h
|
Type
|
FILTRATION
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Details
|
It is then filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off from the filtrate
|
Type
|
WASH
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Details
|
the crystalline residue is washed with diethyl ether
|
Type
|
CUSTOM
|
Details
|
21.5 g of crystals are collected
|
Name
|
|
Type
|
|
Smiles
|
BrC(C(=O)C1=CC=C(C=C1)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |